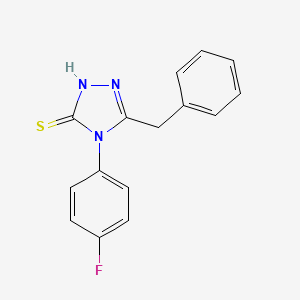

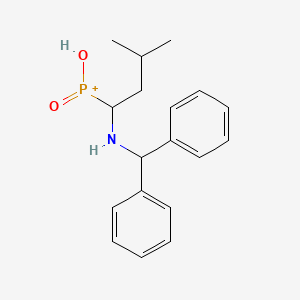

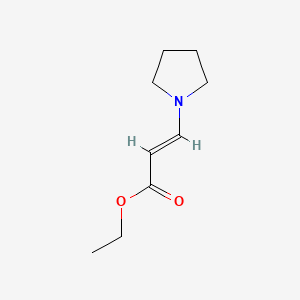

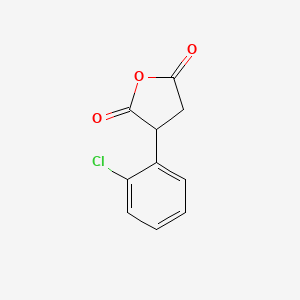

![molecular formula C15H12ClN3O2 B3037962 5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole CAS No. 680216-74-4](/img/structure/B3037962.png)

5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole

Descripción general

Descripción

The compound “5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole” is a complex organic molecule. It contains a pyridyl group (a benzene ring with one nitrogen atom), an oxadiazole group (a five-membered ring containing two oxygen atoms and two nitrogen atoms), and a phenoxy group (a benzene ring connected to an oxygen atom). The presence of these functional groups suggests that this compound may have interesting chemical properties and could be used in various applications, such as in the development of pharmaceuticals or materials .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridyl, oxadiazole, and phenoxy groups would all contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridyl, oxadiazole, and phenoxy groups could affect its solubility, reactivity, and stability .Aplicaciones Científicas De Investigación

Synthesis and Characterization

5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole and its derivatives are synthesized for various research applications. For instance, Dewangan et al. (2015) synthesized 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives for analgesic and anti-inflammatory activities research. These derivatives were characterized using thin layer chromatography, melting point, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).

Chemical Reactions and Properties

Zayed et al. (1984) explored the reactions of 5-(3 or 4-pyridyl)-1,3,4-oxadiazoles with amines and hydrazines. The study focused on the preparation of 2-Amino-and 2-hydrazino-5-(3 or 4-pyridyl)-1, 3, 4-oxadiazoles and their subsequent reactions, leading to 5-(3 or 4-pyridyl)-1,3,4-oxadiazolo (2,3-C)-1,2,4-triazole 5-thione (Zayed, Fakhr, Gad, & Abdulla, 1984).

Application in Colorimetric Fluoride Chemosensors

Ma et al. (2013) reported novel anion sensors that contained phenol hydroxyl and 1,3,4-oxadiazole groups. They explored their spectroscopic and colorimetric properties for fluoride sensing, indicating the compound's utility in sensor technology (Ma, Li, Zong, Men, & Xing, 2013).

Herbicidal Activity

Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring. These compounds exhibited moderate to high herbicidal activity against various graminaceous plants, highlighting their potential use in agriculture (Tajik & Dadras, 2011).

Apoptosis Induction and Anticancer Potential

Zhang et al. (2005) discovered 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer. This compound showed promising activity against breast and colorectal cancer cell lines, suggesting its potential as an anticancer agent (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

Coordination Polymers and Crystal Structure

Yang et al. (2011) utilized a 1,3,4-oxadiazole bridging ligand to create novel one-dimensional coordination polymers. These polymers displayed interesting structural properties, making them relevant in material science and crystallography studies (Yang, Ma, Huang, & Dong, 2011).

Interaction with DNA and Cellular Uptake

Terenzi et al. (2010) synthesized and characterized a copper(II) complex of 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole. They investigated its interaction with native DNA, demonstrating its potential application in biochemistry and molecular biology (Terenzi, Barone, Piccionello, Giorgi, Guarcello, Portanova, Calvaruso, Buscemi, Vivona, & Pace, 2010).

Hypocholesterolemic Activities

Yurugi et al. (1973) synthesized derivatives of 3-[4-(1-ethoxycarbonyl-1-methylethoxy) phenyl]-5-(3-pyridyl)-1, 2, 4-oxadiazole, showing considerable hypocholesterolemic activities. This highlights the compound's potential in medical research, particularly in managing cholesterol levels (Yurugi, Miyake, Tomimoto, Matsumura, & Imai, 1973).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2-chloropyridin-4-yl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2/c1-10-2-4-12(5-3-10)20-9-14-18-15(21-19-14)11-6-7-17-13(16)8-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGJNFBRXYMTPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NOC(=N2)C3=CC(=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

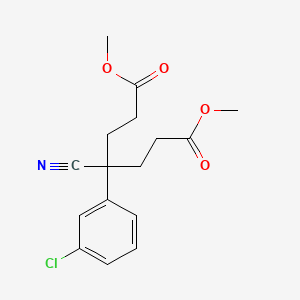

![[(1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetic acid](/img/structure/B3037900.png)